Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

2-Chloroquinoline-3-carbonitrile is a versatile heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical research. Its chloroquinoline core and nitrile functionality make it valuable for constructing complex molecules, particularly in the development of agrochemicals, dyes, and bioactive compounds. The compound exhibits high reactivity, enabling efficient derivatization through nucleophilic substitution or cyclization reactions. Its stability under standard conditions ensures ease of handling and storage. Researchers favor this building block for its ability to introduce both chloroquinoline and cyano groups into target structures, facilitating the synthesis of diverse heterocyclic frameworks with potential applications in medicinal chemistry and material science.
2-Chloroquinoline-3-carbonitrile structure
95104-21-5 structure
Product Name:2-Chloroquinoline-3-carbonitrile
CAS No:95104-21-5
MF:C10H5ClN2
MW:188.613100767136
MDL:MFCD08437566
CID:799187
PubChem ID:329761155
Update Time:2025-10-29

2-Chloroquinoline-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloroquinoline-3-carbonitrile
    • 2-CHLORO-3-CYANOQUINOLINE
    • 3-Quinolinecarbonitrile,2-chloro-
    • 3-Quinolinecarbonitrile, 2-chloro-
    • UGTRDMPALMEDBU-UHFFFAOYSA-N
    • 6340AC
    • AB45106
    • 2-CHLORO-3-QUINOLINECARBONITRILE
    • AB0072093
    • T6839
    • 2-Chloro-3-quinolinecarbonitrile (ACI)
    • CS-0070162
    • F2167-1300
    • AKOS004121260
    • VDA10421
    • SY107077
    • TS-02661
    • MFCD08437566
    • SCHEMBL1514476
    • DB-081666
    • DTXSID70468653
    • 2-Chloroquinoline-3-carbonitrile, 97%
    • EN300-60236
    • Z57164770
    • 95104-21-5
    • MDL: MFCD08437566
    • Inchi: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
    • InChI Key: UGTRDMPALMEDBU-UHFFFAOYSA-N
    • SMILES: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 188.01400
  • Monoisotopic Mass: 188.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.36
  • Melting Point: 164-168 °C
  • Boiling Point: 360.4°C at 760 mmHg
  • Flash Point: 171.8°C
  • Refractive Index: 1.667
  • PSA: 36.68000
  • LogP: 2.75988

2-Chloroquinoline-3-carbonitrile Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H318
  • Warning Statement: P280-P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • Storage Condition:Inert atmosphere,2-8°C(BD72725)
  • Risk Phrases:R22; R41

2-Chloroquinoline-3-carbonitrile Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloroquinoline-3-carbonitrile Pricemore >>

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2-Chloroquinoline-3-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia ,  Ceric ammonium nitrate Solvents: Water ;  5 min, rt; 0 °C
Reference
Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines
Srivastava, Ambika; Singh, Mrityunjay K.; Singh, R. M., Indian Journal of Chemistry, 2006, (1), 292-296

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine ,  Hydroxylamine Solvents: Tetrahydrofuran ;  rt
Reference
Novel route for synthesis of camptothecin analogue
, India, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Ammonium carbamate ,  Ammonium persulfate Catalysts: 4-Acetamido-TEMPO ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ,  Water ;  24 h, rt
1.2 Reagents: Diethyl ether
Reference
Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source
Nandi, Jyoti; Leadbeater, Nicholas E., Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives
El-Sayed, Ola A.; Aboul-Enein, Hassan Y., Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120

Production Method 5

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Hydroxylamine
Reference
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 2000, 56,

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones
Nandeeshaiah, S. K.; Ambekar, Sarvottam Y., Indian Journal of Chemistry, 1994, (4), 375-9

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine ,  Ammonium persulfate Catalysts: 4-Acetamido-TEMPO ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
Reference
Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles
Nandi, Jyoti; Witko, Mason L.; Leadbeater, Nicholas E., Synlett, 2018, 29(16), 2185-2190

Production Method 8

Reaction Conditions
1.1 Reagents: Formamide ,  Pyridine ,  Hydroxyamine hydrochloride Solvents: Xylene
Reference
Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles
Paraskar, Abhimanyu S.; Jagtap, H. S.; Sudalai, A., Journal of Chemical Research, 2000, (1), 30-31

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  80 °C
1.2 Reagents: Hydroxyamine hydrochloride
Reference
Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives
Amin, Monir A.-S.; Ismail, Mohammed M.; Barakat, Saber E.-S.; Abdul-Rahman, Ashraf A.-A.; Bayomi, Ashraf H.; et al, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride ,  Propylphosphonic anhydride Solvents: Dimethylformamide ;  1 - 3 h, 100 °C
Reference
Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles
Augustine, John Kallikat; Atta, Rajendra Nath; Ramappa, Balakrishna Kolathur; Boodappa, Chandrakantha, Synlett, 2009, (20), 3378-3382

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridine ,  Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ;  24 h, 50 °C
Reference
Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction
Leon Sandoval, Arturo; Politano, Fabrizio; Witko, Mason L.; Leadbeater, Nicholas E., Organic & Biomolecular Chemistry, 2022, 20(3), 667-671

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  5 min, rt
1.2 Reagents: Ceric ammonium nitrate ;  10 - 15 min, 0 °C
Reference
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities
Srivastava, Ambika; Singh, R. M., Indian Journal of Chemistry, 2005, (9), 1868-1875

Production Method 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  3 h, reflux
Reference
Synthesis of novel pyrazoloquinolines
Darsi, S. S. Praveen Kumar; Kumar, K. Shiva; Devi, B. Rama; Naidu, A.; Dubey, P. K., Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244

Production Method 14

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  2 h, reflux
Reference
Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers
Parekh, Nikhil M.; Maheria, Kalpana C., Archives of Applied Science Research, 2011, 3(4), 359-365

Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  2 h, reflux
Reference
Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition
Parekh, Nikhil; Maheria, Kalpana; Patel, Pratik; Rathod, Manoj, International Journal of PharmTech Research, 2011, 3(1), 540-548

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  5 min, rt
1.2 Reagents: Diammonium cerium hexanitrate ;  0 °C; 10 - 15 min, 0 °C
Reference
IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells
Karthikeyan, Chandrabose; Lee, Crystal; Moore, Joshua; Mittal, Roopali; Suswam, Esther A.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611

Production Method 17

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  75 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines
Upadhyay, Shraddha; Chandra, Atish; Singh, Radhey M., Indian Journal of Chemistry, 2009, (1), 152-154

Production Method 18

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  3 h, 25 °C
Reference
Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, 0 °C
Reference
Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources
Hu, Di; Pi, Chao; Hu, Wei; Han, Xiliang; Wu, Yangjie; et al, Chinese Chemical Letters, 2022, 33(8), 4064-4068

Production Method 20

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes
Aravinda, T.; Vinay Kumar, B.; Raghu, M. S.; Parusharam, L.; Rao, Srilatha, Nucleosides, 2020, 39(4), 630-647

2-Chloroquinoline-3-carbonitrile Raw materials

2-Chloroquinoline-3-carbonitrile Preparation Products

2-Chloroquinoline-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile
Order Number:A959261
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:09
Price ($):265.0
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Additional information on 2-Chloroquinoline-3-carbonitrile

Professional Introduction to 2-Chloroquinoline-3-carbonitrile (CAS No. 95104-21-5)

2-Chloroquinoline-3-carbonitrile, with the chemical formula C9H4ClN3, is a significant intermediate in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number 95104-21-5, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The structural features of 2-Chloroquinoline-3-carbonitrile, particularly the presence of a chloro and nitrile substituent on the quinoline backbone, make it a valuable scaffold for developing novel therapeutic agents.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of a chloro group at the 2-position and a nitrile group at the 3-position enhances the reactivity and functionality of the molecule, enabling further derivatization into more complex structures. This flexibility has made 2-Chloroquinoline-3-carbonitrile a preferred building block in the synthesis of small-molecule drugs targeting various diseases.

In recent years, there has been a surge in research focused on developing inhibitors of kinases and other enzymes involved in cancer progression. 2-Chloroquinoline-3-carbonitrile has been explored as a precursor in the synthesis of kinase inhibitors due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. Several studies have demonstrated its potential in disrupting protein-protein interactions essential for tumor growth and survival. For instance, derivatives of 2-Chloroquinoline-3-carbonitrile have shown promising activity against tyrosine kinases, which are critical in signal transduction pathways associated with cancer.

The nitrile group in 2-Chloroquinoline-3-carbonitrile also plays a crucial role in its reactivity. Nitriles can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amides, or cycloaddition reactions, providing multiple avenues for structural diversification. This chemical versatility has allowed researchers to design libraries of compounds for high-throughput screening, accelerating the discovery of novel drug candidates.

Moreover, the chloro substituent at the 2-position enhances the lipophilicity of the molecule, improving its membrane permeability—a crucial factor for drug absorption and distribution. This feature has been leveraged in designing prodrugs and formulations that enhance bioavailability. Recent advances in computational chemistry have further facilitated the optimization of 2-Chloroquinoline-3-carbonitrile-based compounds by predicting their binding modes to biological targets and identifying key structural modifications that enhance potency and selectivity.

The synthesis of 2-Chloroquinoline-3-carbonitrile typically involves multi-step organic reactions starting from readily available quinoline derivatives. The chlorination at the 2-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). Subsequent cyanation is often performed using copper(I) cyanide (CuCN) or potassium cyanide (KCN) under controlled conditions to prevent unwanted side reactions. These synthetic routes have been refined over time to maximize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

In clinical research, derivatives of 2-Chloroquinoline-3-carbonitrile are being evaluated for their potential therapeutic effects in treating infectious diseases and cancers. For example, modifications to the quinoline core have led to the development of novel antimalarial agents that exhibit improved efficacy against drug-resistant strains of Plasmodium falciparum. Additionally, preclinical studies have shown that certain derivatives inhibit the growth of triple-negative breast cancer cells by targeting specific signaling pathways involved in tumor proliferation.

The growing interest in green chemistry has also influenced the synthesis of 2-Chloroquinoline-3-carbonitrile. Researchers are exploring solvent-free reactions, catalytic methods, and microwave-assisted synthesis to reduce waste and energy consumption. These sustainable approaches align with global efforts to minimize the environmental impact of pharmaceutical manufacturing while maintaining high standards of product quality.

The future prospects for CAS No. 95104-21-5, or more accurately referred as CAS number 95104-21-5 refers specifically to , is exciting given its broad applicability across multiple therapeutic areas. As our understanding of disease mechanisms advances, so too will our ability to design targeted therapies based on frameworks like . Collaborative efforts between academia and industry will be crucial in translating these discoveries into safe and effective treatments for patients worldwide.

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(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile
A959261
Purity:99%
Quantity:5g
Price ($):265.0
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